

Gizzerosine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gizzerosine

Cat. No.: B1671564

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This technical guide provides an in-depth analysis of **Gizzerosine**, a toxic compound found in overheated fish meal. This document outlines its chemical structure, toxicological data, analytical methodologies, and mechanism of action, serving as a critical resource for professionals in animal nutrition, toxicology, and pharmacology.

Chemical Structure and Properties

Gizzerosine is chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid.[1][2][3][4] It is formed during the processing of fish meal at high temperatures through the reaction of histidine or histamine with the ϵ -amino group of lysine residues in proteins.[1]

Chemical Formula: $C_{11}H_{20}N_4O_2$

SMILES: N--INVALID-LINK--CCCCNCCC1=CNC=N1

Molecular Weight: 240.30 g/mol

Quantitative Toxicological and Analytical Data

The following table summarizes key quantitative data related to the toxicity and analysis of **Gizzerosine**.

Parameter	Value	Species/Method	Reference
Toxicology			
Effective Dose for Gizzard Erosion	0.15 mg/kg of feed	Chickens	
Dose for Growth Rate Decline	1.0 ppm in diet	Broiler Chicks	
Dose for First Observed Mortality	0.8 - 2.0 ppm in diet	Broiler Chicks	
Recommended Maximum Concentration	< 0.4 ppm (L-form) in practical diets	Broiler Chicks	
Analytical Chemistry (HPLC)			
Detection Limit (in solution)	6 pmol/ml	HPLC with OPA derivatization	
Detection Limit (per injection)	0.09 pmol	HPLC with OPA derivatization	
Detection Limit (in foodstuffs)	0.21 mg/kg (875 pmol/g)	HPLC with OPA derivatization	
Linear Range for Analysis	1 - 100 pmol per injection	HPLC with OPA derivatization	
Calibration Curve Range (GZ)	0.02 - 1 µg/mL	On-column fluorescence derivatization	
Calibration Curve Range (Histamine)	0.004 - 0.2 µg/mL	On-column fluorescence derivatization	

Experimental Protocols

Analysis of Gizzerosine in Foodstuffs by HPLC with Pre-column OPA Derivatization

This method provides a simple, rapid, and sensitive analysis of **Gizzerosine** in animal feed.

1. Sample Extraction:

- **Gizzerosine** is extracted from the foodstuff matrix using a suitable solvent system, such as a dilute acid solution (e.g., 0.1 N HCl).

2. Pre-column Derivatization:

- The extracted sample is mixed with o-phthaldialdehyde (OPA) in the presence of a thiol-containing reagent like N-acetylcysteine.
- The reaction proceeds rapidly at room temperature (20-25 °C), typically within one minute, to form a highly fluorescent derivative.

3. HPLC Analysis:

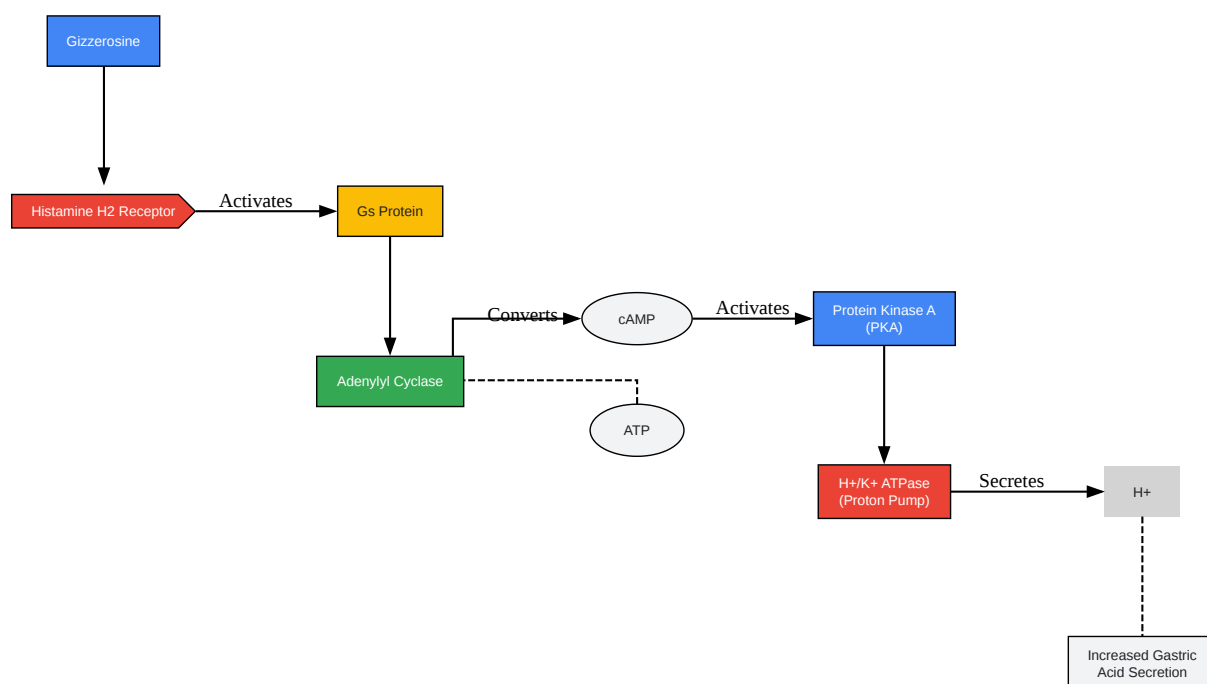
- The derivatized sample is directly injected into the HPLC system.
- Column: A reversed-phase column, such as an ODS column (250 x 4.6 mm), is commonly used.
- Mobile Phase: A gradient elution is employed to achieve separation from other amino acids and interfering compounds.
- Detection: The fluorescent derivative is detected using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
- Run Time: The total chromatographic separation time is approximately 20-35 minutes per sample.

Mechanism of Action and Signaling Pathway

Gizzerosine is a potent agonist of the histamine H₂ receptor. Its action on this receptor stimulates excessive gastric acid secretion in the proventriculus of chicks, which is significantly

more potent than histamine itself. This hypersecretion of gastric acid leads to the development of gizzard erosion and ulceration, a condition also known as "black vomit". The H₂ receptor antagonist, cimetidine, has been shown to block the acid-stimulating effects of **Gizzerosine**, confirming its mechanism of action through the H₂ receptor.

The signaling pathway initiated by the binding of **Gizzerosine** to the histamine H₂ receptor is depicted below.



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Gizzerosine-induced gastric acid secretion pathway.

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- To cite this document: BenchChem. [Gizzerosine: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671564#what-is-the-chemical-structure-of-gizzerosine]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com